E3 ligase Ligand-Linker Conjugate 36

Description

E3 ligase Ligand-Linker Conjugate 36 is a heterobifunctional molecule used in the development of proteolysis-targeting chimeras (PROTACs). These compounds are designed to induce the degradation of target proteins by bringing them into proximity with cellular E3 ubiquitin ligases, leading to their ubiquitination and subsequent proteasomal degradation . This approach has revolutionized drug development by enabling the targeted degradation of disease-relevant proteins .

Properties

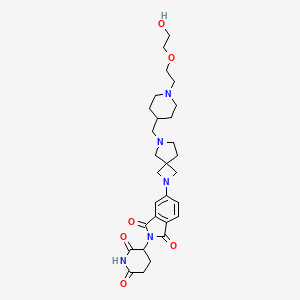

Molecular Formula |

C29H39N5O6 |

|---|---|

Molecular Weight |

553.6 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-[7-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.4]octan-2-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C29H39N5O6/c35-12-14-40-13-11-31-8-5-20(6-9-31)16-32-10-7-29(17-32)18-33(19-29)21-1-2-22-23(15-21)28(39)34(27(22)38)24-3-4-25(36)30-26(24)37/h1-2,15,20,24,35H,3-14,16-19H2,(H,30,36,37) |

InChI Key |

NSAULHPDVMNQIH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC5(C4)CCN(C5)CC6CCN(CC6)CCOCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand-Linker Conjugate 36 typically involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker . The synthetic route may include the following steps:

Ligand Synthesis: The ligand for the E3 ligase is synthesized using standard organic synthesis techniques.

Linker Attachment: The linker is attached to the ligand through a series of chemical reactions, such as amide bond formation or click chemistry.

Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while maintaining stringent quality control measures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to achieve consistent product quality .

Chemical Reactions Analysis

Key Components:

-

IAP ligand : Specific to E3 ubiquitin ligases (e.g., cIAP1/2), enabling recruitment of the ubiquitination machinery.

-

Linker : Optimized for spacing and flexibility to stabilize the ternary complex.

Linker Design Considerations

The linker’s chemical composition critically impacts PROTAC efficacy. For Conjugate 36, the linker likely incorporates features such as:

-

Hydrophilicity : PEG (polyethylene glycol) linkers enhance solubility and cellular permeability .

-

Length and Flexibility : Optimal spacing ensures proper alignment of the E3 ligase and target protein .

| Feature | Impact on PROTAC Activity |

|---|---|

| Linker hydrophilicity | Improves aqueous solubility and proteasome access |

| Linker length | Affects ternary complex stability and degradation efficiency |

Comparison with Other Conjugates

Conjugate 36 differs from other E3 ligase ligand-linker conjugates in its ligand specificity:

Mechanistic Insights

The conjugate facilitates ubiquitination via:

-

E3 Ligase Recruitment : The IAP ligand binds to cIAP1/2, forming a complex with E2 ubiquitin-conjugating enzymes .

-

Target Protein Binding : The linker connects to a protein-targeting moiety (e.g., BET inhibitor), guiding the E3 ligase to the substrate.

-

Polyubiquitination : Ubiquitin transfer from E2 to the target protein triggers proteasomal degradation .

Challenges and Limitations

-

Linker Optimization : Suboptimal linkers may reduce degradation efficiency due to steric hindrance or poor solubility .

-

Off-Target Effects : Non-specific binding of the IAP ligand could lead to unintended protein degradation .

Research Findings

Scientific Research Applications

PROTAC Technology

PROTACs are heterobifunctional molecules composed of two ligands connected by a linker . One ligand binds to a target protein, while the other binds to an E3 ubiquitin ligase . By bringing the target protein into proximity with the E3 ligase, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome . E3 ligase Ligand-Linker Conjugate 36 serves as a building block for PROTACs, providing the E3 ligase-recruiting component .

SNIPER Technology

SNIPERs are similar to PROTACs in that they induce protein degradation by recruiting an E3 ubiquitin ligase . However, SNIPERs typically utilize IAPs as the E3 ligase, offering a different mechanism of action compared to PROTACs that rely on other E3 ligases like VHL or cereblon . this compound, incorporating an IAP ligand, can be employed in the design of SNIPERs .

Examples of E3 Ligase Ligand-Linker Conjugates

Several E3 ligase ligand-linker conjugates are available, each utilizing different E3 ligase ligands and linkers . These conjugates can be customized to target specific proteins of interest . Examples include:

- Cereblon Ligand-Linker Conjugates: These conjugates incorporate ligands that bind to cereblon, an E3 ubiquitin ligase . For instance, E3 ligase Ligand-Linker Conjugates 1 contains a Pomalidomide-based cereblon ligand and a 4-unit PEG linker .

- VHL Ligand-Linker Conjugates: These conjugates utilize ligands that bind to VHL (von Hippel-Lindau), another E3 ubiquitin ligase . E3 ligase Ligand-Linker Conjugates 11, for example, contains an (S,R,S)-AHPC-based VHL ligand and a 2-unit PEG linker .

- IAP Ligand-Linker Conjugates: this compound falls into this category, incorporating an IAP ligand to recruit IAPs for protein degradation .

Modulation of Protein Degradation

The targeted protein degradation via E3 ligase ligand conjugation offers a way to compare the degradability of proteins by recruiting ligases to different locations on the protein surface . This is particularly useful for analyzing proteins without known small molecule ligands . For instance, EGFP (enhanced green fluorescent protein) has no known small molecule ligand, but through E3 ligase ligand conjugation, researchers can identify regions on the EGFP surface that, when targeted, lead to degradation .

PROTACs Targeting CDK4 and CDK6

Mechanism of Action

E3 ligase Ligand-Linker Conjugate 36 exerts its effects by forming a ternary complex with the target protein and the E3 ligase . This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in protein homeostasis and regulation .

Comparison with Similar Compounds

E3 ligase Ligand-Linker Conjugate 36 is unique in its ability to induce targeted protein degradation through the formation of a ternary complex with the target protein and the E3 ligase . Similar compounds include:

Cereblon-based PROTACs: Utilize cereblon as the E3 ligase.

Von Hippel-Lindau (VHL)-based PROTACs: Utilize VHL as the E3 ligase.

MDM2-based PROTACs: Utilize MDM2 as the E3 ligase.

These compounds differ in their choice of E3 ligase and the specific ligands used, which can affect their efficacy and specificity .

Q & A

Q. How do researchers investigate the role of E3 ligase scaffolding proteins in PROTAC-mediated degradation?

- Methodological Answer :

- CRISPR Knockout Models : Generate cell lines lacking E3-associated adaptors (e.g., Elongin B/C for VHL) to assess their necessity .

- Cross-Linking Mass Spectrometry : Identify ternary complex interfaces using homo-bifunctional crosslinkers (e.g., DSS) .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics between the conjugate and E3 ligase complex to quantify scaffold contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.